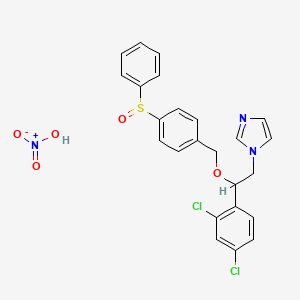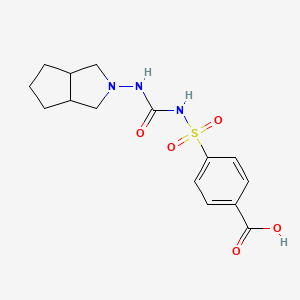
Lamivudine Impurity G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a metabolite of Lamivudine
Mechanism of Action
Target of Action
Lamivudine Impurity G, also known as Lamivudine Sulfoxide or Lamivudine S-Oxide, is an impurity of the antiviral drug Lamivudine . The primary targets of Lamivudine are HIV reverse transcriptase and HBV polymerase . These enzymes are crucial for the replication of HIV and HBV viruses, respectively .
Mode of Action
Lamivudine is a synthetic nucleoside analogue that is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination . This process inhibits the replication of the viruses .
Biochemical Pathways
Lamivudine undergoes anabolic phosphorylation by intracellular kinases to form its active metabolite, lamivudine 5’-triphosphate . This active metabolite prevents HIV-1 and HBV replication by competitively inhibiting viral reverse transcriptase and terminating proviral DNA chain extension .
Pharmacokinetics
Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults . Lamivudine is widely distributed into total body fluid . About 70% of an oral dose is eliminated renally as unchanged drug . The dominant elimination half-life of lamivudine is approximately 5 to 7 hours .
Result of Action
The result of Lamivudine’s action is the inhibition of the replication of HIV-1 and HBV . By incorporating into the viral DNA and causing chain termination, it prevents the viruses from multiplying and spreading .
Action Environment
The action of Lamivudine can be influenced by various environmental factors. For instance, the pH level can affect the absorption of the drug . Furthermore, the presence of other drugs can also impact the effectiveness of Lamivudine. For example, trimethoprim increases the area under the curve (AUC) and decreases the renal clearance of Lamivudine .
Biochemical Analysis
Biochemical Properties
Lamivudine Impurity G plays a significant role in biochemical reactions, particularly in the context of its parent compound, Lamivudine. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleoside reverse transcriptase, an enzyme crucial for the replication of viral DNA. This compound, like Lamivudine, inhibits this enzyme, thereby preventing the synthesis of viral DNA and halting the replication of the virus .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the replication of viral DNA within infected cells, leading to a reduction in viral load. This inhibition also affects the expression of genes involved in viral replication and cellular metabolism, thereby altering the overall cellular environment .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly nucleoside reverse transcriptase. By binding to this enzyme, this compound inhibits its activity, preventing the incorporation of nucleotides into the growing viral DNA chain. This inhibition results in the termination of viral DNA synthesis. Additionally, this compound may influence gene expression by altering the transcriptional activity of genes involved in viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of viral replication and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its parent compound, Lamivudine. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics. This compound may also influence the levels of other metabolites involved in viral replication and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects. Understanding the transport and distribution of this compound is essential for optimizing its use in clinical settings .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with biomolecules and its overall impact on cellular processes. By understanding the subcellular localization of this compound, researchers can gain insights into its mechanism of action and potential therapeutic applications .
Properties
CAS No. |
160552-55-6 |
|---|---|
Molecular Formula |
C8H11N3O4S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16-/m0/s1 |
InChI Key |
LJMQAXFNQNADRZ-RAPPMSLKSA-N |
SMILES |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |
Isomeric SMILES |
C1[C@H](O[C@H]([S@]1=O)CO)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Lamivudine (S)-Sulfoxide; 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone; [2R-(2α,3α,5α)]-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone S-Oxide; 1,3-Oxathiolane, 2(1H)-pyrimidinone Deriv.; |
Origin of Product |
United States |
Q1: What is the significance of synthesizing 2'-fluoro-3'-thiacytidine (F-3TC) isomers using Lamivudine sulfoxide as a starting material?
A1: The research highlights the use of Lamivudine sulfoxide as a starting material for synthesizing (2′S)-F-3TC and (2′R)-F-3TC, novel oxathiolanyl nucleosides with a fluorine atom in the sugar backbone []. This is significant because:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B601493.png)


![(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B601499.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)

